molecular formula C17H18Cl2N2O B4271739 2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide

2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide

Cat. No.: B4271739
M. Wt: 337.2 g/mol
InChI Key: YVXIDXUKBFZFNH-UHFFFAOYSA-N
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Description

2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to an amine

Properties

IUPAC Name

2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-2-11-3-5-12(6-4-11)14(10-20)17(22)21-16-8-7-13(18)9-15(16)19/h7-9,11H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXIDXUKBFZFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide typically involves the reaction of 2,4-dichloroaniline with ethyl cyclohexanone in the presence of a cyanating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-pressure reactors, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,4-dichlorophenyl)acetamide: Lacks the ethylcyclohexylidene group.

    2-cyano-N-(2,4-dichlorophenyl)-2-(4-methylcyclohexylidene)acetamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide is unique due to the presence of the ethylcyclohexylidene group, which may confer specific chemical and biological properties that are distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide
Reactant of Route 2
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2-cyano-N-(2,4-dichlorophenyl)-2-(4-ethylcyclohexylidene)acetamide

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